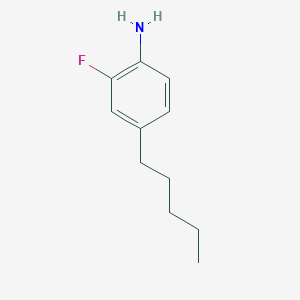
2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene is an organic compound with a complex structure that includes benzyl, cyclopropylmethoxy, and ethynyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to first prepare the intermediate compounds through reactions such as alkylation, etherification, and Sonogashira coupling. The final product is obtained by carefully controlling the reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and the use of cost-effective raw materials are crucial for industrial applications.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzyl and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce ethyl-substituted compounds.
科学的研究の応用
2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- 2-(Benzyloxy)-4,5-dimethoxybenzaldehyde
- 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde
- 2-Benzyloxybenzoic acid
Uniqueness
2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene stands out due to its combination of benzyl, cyclopropylmethoxy, and ethynyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and functionality.
特性
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethynyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-15-10-11-18(20-14-17-8-9-17)19(12-15)21-13-16-6-4-3-5-7-16/h1,3-7,10-12,17H,8-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEKQLGNLFZSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150760.png)
![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150784.png)
![4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150789.png)
![2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)
![2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150799.png)
![2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150800.png)




